6-oxo-3-phenyl-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
6-oxo-3-phenyl-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound featuring a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-3-phenyl-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. One common route includes the condensation of 3,4,5-trimethoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with a suitable thiadiazine precursor under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and trimethoxyphenyl groups.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, 6-oxo-3-phenyl-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has shown promise due to its potential anti-cancer, anti-inflammatory, and antimicrobial properties . The trimethoxyphenyl group, in particular, is known for its pharmacological activities .
Industry
Industrially, this compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action for this compound involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are critical in cancer cell proliferation . The compound may also interact with other cellular pathways, contributing to its broad spectrum of biological activities.
Comparison with Similar Compounds
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating genital warts.
Combretastatin: Known for its anti-cancer properties, also features a trimethoxyphenyl group.
Uniqueness
What sets 6-oxo-3-phenyl-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile apart is its unique combination of functional groups, which may offer synergistic effects not seen in other compounds. Its potential for diverse modifications makes it a valuable candidate for further research and development.
Properties
Molecular Formula |
C23H23N3O4S |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
6-oxo-3-phenyl-8-(3,4,5-trimethoxyphenyl)-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C23H23N3O4S/c1-28-19-9-15(10-20(29-2)22(19)30-3)17-11-21(27)26-13-25(16-7-5-4-6-8-16)14-31-23(26)18(17)12-24/h4-10,17H,11,13-14H2,1-3H3 |
InChI Key |
QQFHPSHJRBWKJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
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